molecular formula C15H14O3 B123711 4-Benzyloxyphenylacetic acid CAS No. 6547-53-1

4-Benzyloxyphenylacetic acid

Cat. No.: B123711
CAS No.: 6547-53-1
M. Wt: 242.27 g/mol
InChI Key: XJHGAJLIKDAOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxyphenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization.

Another method involves the hydrolysis of methyl-4-benzyloxyphenyl acetate using lithium hydroxide in a mixture of methanol, tetrahydrofuran, and water . The reaction mixture is stirred at ambient temperature for about an hour to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also include additional steps for purification and quality control to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxyphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylethanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Benzyloxyphenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyloxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines . The benzyloxy group plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

4-Benzyloxyphenylacetic acid can be compared with other similar compounds such as:

    4-Hydroxyphenylacetic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    4-Methoxyphenylacetic acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.

    Phenylacetic acid: The simplest form without any substituents on the phenyl ring.

The presence of the benzyloxy group in this compound imparts unique properties, such as increased lipophilicity and altered reactivity, making it distinct from its analogs .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHGAJLIKDAOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215791
Record name 4-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6547-53-1
Record name 4-Benzyloxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6547-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006547531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6547-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyloxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Benzyloxyphenylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-(2-methoxybenzyloxy)phenylacetic acid; 4-(4-fluorobenzyloxy)phenylacetic acids; 2-(thiazol-4-yl)acetic acid; 2-(thiazol-4-yl)-2-methoxyiminoacetic acid;
Name
4-(2-methoxybenzyloxy)phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-(4-fluorobenzyloxy)phenylacetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(thiazol-4-yl)-2-methoxyiminoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1:2 methanol/tetrahydrofuran (60 mL) solution of (4-benzyloxy-phenyl)-acetic acid methyl ester (1.35 g, 5.27 mmol) was combined with 2M aqueous lithium hydroxide (20 mL) at room temperature and the reaction was stirred overnight. The reaction was acidified to pH 1 with 1N hydrochloric acid and extracted with ethyl acetate (2×50 mL). The organic portions were dried over sodium sulfate and the solvent removed in vacuo to give the title compound as a white crystalline solid (1.25 g, 98%). 1H NMR (300 MHz, CDCl3) S3.63 (s, 2H), 5.09 (s, 2H), 6.96-6.99 (d, 2H), 7.22-7.25 (d, 2H), 7.3-7.5 (m, 5H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 2-(4-(benzyloxy)phenyl)acetate (20 g, 0.07 mol) in EtOH (300 mL) was added a solution of KOH (20.7 g, 0.37 mol) in water (100 mL) at RT. The reaction mixture was then stirred for additional 1 h at RT and then concentrated in vacuo. The residue was acidified to pH˜2 using 2 N HCl and extracted with EtOAc (3×200 mL). The combined organic layers were washed with water, dried over Na2SO4, filtered, and concentrated in vacuo to afford 2-(4-(benzyloxy)phenyl)acetic acid (19 g, 98%) as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of methyl-4-benzyloxyphenyl acetate (Compound 16, 12.08 g, 47.2 mmol) in a mixture of methanol (45 mL), tetrahydrofuran (40 mL) and water (15 mL) was treated with lithium hydroxide monohydrate (5 g, 119 mmol) and the resulting reaction mixture was stirred at ambient temperature for 1 h. The precipitated solid in the reaction mixture was filtered and washed well with diethyl ether. The white solid was then dissolved in dilute, aqueous hydrochloric acid and the solution was extracted with ethyl acetate (×2). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title product as a white solid (11 g, 96%).
Name
methyl-4-benzyloxyphenyl acetate
Quantity
12.08 g
Type
reactant
Reaction Step One
Name
Compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Benzyloxyphenylacetic acid
Reactant of Route 3
4-Benzyloxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
4-Benzyloxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
4-Benzyloxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
4-Benzyloxyphenylacetic acid
Customer
Q & A

Q1: What are the known metabolites of 4-Benzyloxyphenylacetic acid (benzofenac) in different species?

A1: Research using GC/MS analysis identified several metabolites of benzofenac in the urine of rats, rabbits, dogs, and humans. [] The study utilized deuterium-labeled benzofenac to elucidate the structures of these metabolites through electron impact and chemical ionization spectral analysis. [] While the specific metabolites weren't listed in the provided abstract, this research highlights the diverse metabolic pathways of benzofenac across different species.

Q2: How does this compound interact with the enzyme branched-chain aminotransferase (BCAT)?

A2: this compound and its derivatives act as inhibitors of BCAT, specifically the mitochondrial isoform (hBCATm). [] While the exact mechanism of interaction wasn't detailed in the provided abstracts, research shows benzofenac exhibits a two-fold higher affinity for hBCATm (Ki=43 μM) compared to the cytosolic isoform (hBCATc, Ki=93 μM). [] This selectivity suggests a potential interaction with specific structural features of hBCATm.

Q3: Can the structure of this compound be modified to enhance its anti-inflammatory activity?

A3: Yes, studies exploring structure-activity relationships have focused on modifying the this compound scaffold to enhance its anti-inflammatory properties. [] Replacing the chlorine atom with fluorine and introducing alkoxy groups on the phenyl ring led to the synthesis of 3-fluoro-4-alkoxyphenylalkanoic acids. [] These modifications aimed to improve the pharmacological profile compared to benzofenac. []

Q4: Are there polymeric forms of this compound, and do they retain biological activity?

A4: Researchers have synthesized polymer analogs of this compound by esterifying it with various polymer alcohols, including poly(vinyl alcohol), poly(2-hydroxyethyl methacrylate), and poly(2,3-dihydroxypropyl methacrylate). [] These polymeric forms displayed reduced anti-inflammatory activity compared to free this compound, likely due to differences in their release and metabolism. []

Q5: What is the impact of age on the sensitivity to anemia induced by this compound?

A5: Studies in rats revealed an age-dependent sensitivity to anemia induction by various substances, including this compound. [] Older rats exhibited heightened symptoms of anemia when exposed to these compounds compared to younger rats. [] This suggests age-related differences in drug metabolism, detoxification mechanisms, or sensitivity of red blood cells.

Q6: How do levels of this compound differ between rats and rabbits?

A6: While specific data wasn't provided in the abstract, a study directly compared serum levels of this compound in rats and rabbits. [] This suggests species-specific differences in absorption, distribution, metabolism, and excretion (ADME) impacting the drug's pharmacokinetic profile.

Q7: Does adjuvant arthritis influence the levels of this compound and liver microsomal activity?

A7: Research investigated the impact of adjuvant arthritis on both this compound levels and the activity of the liver microsomal system, which plays a crucial role in drug metabolism. [] The specific findings weren't detailed in the abstract, but this research highlights the potential interplay between inflammatory conditions, drug metabolism, and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.